3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a diverse array of functional groups, including a fluoro substituent, a furan ring, a thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-fluoro-4-methoxybenzoic acid, which can be synthesized through electrophilic aromatic substitution reactions. The furan and thiophene rings can be introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions . The final step often involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro substituent can enhance binding affinity to certain targets, while the furan and thiophene rings can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)-4-methoxybenzamide: Lacks the thiophene ring, which may affect its reactivity and applications.
3-fluoro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)-4-methoxybenzamide: Lacks the furan ring, which may influence its stability and biological activity.
3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide: Lacks both the furan and thiophene rings, potentially reducing its versatility.
Uniqueness
The unique combination of functional groups in 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide makes it a versatile compound with potential applications across various fields. Its structural complexity allows for a wide range of chemical modifications, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-25-10-13)16-3-2-7-24-16/h2-10,22H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQHRJBGDNQRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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